

"Methyl 10-methylundecanoate" reference standards and certified material

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Compound of Interest

Compound Name: *Methyl 10-methylundecanoate*

Cat. No.: *B1593813*

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A Researcher's Guide to Methyl 10-methylundecanoate Reference Standards

For scientists and researchers in drug development and related fields, the quality and consistency of reference standards are paramount. This guide provides a comprehensive comparison of commercially available **Methyl 10-methylundecanoate** reference standards, offering insights into their purity, characterization, and the analytical methods required for their evaluation. As direct comparative studies from suppliers are not publicly available, this guide empowers users to conduct their own assessments by providing standardized experimental protocols and data interpretation guidance.

Commercial Availability

Methyl 10-methylundecanoate (CAS No. 5129-56-6), a branched-chain fatty acid methyl ester, is available from several reputable suppliers specializing in lipids and biochemical reagents. While all listed suppliers provide the compound for research purposes, the extent of provided analytical data and certification may vary.

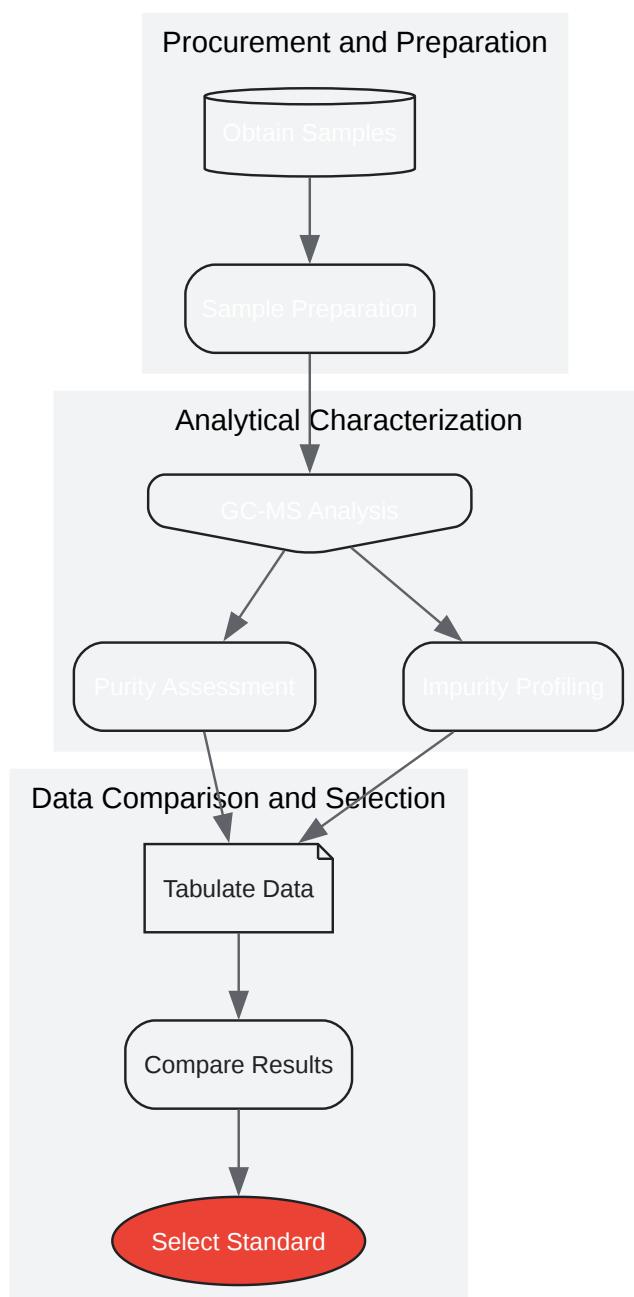
Supplier	Stated Purity/Grade	Available Information
Larodan AB	>98%	Product number, CAS number. [1]
Acmec Biochemical	98%	CAS number. [2]
MedchemExpress	Not specified	Biochemical reagent for life science research. [3]
TargetMol	Not specified	Catalog number, CAS number. [4]

Note: The stated purity is a key initial selection criterion, but a comprehensive evaluation requires further analytical characterization.

Recommended Quality Control and Comparison Workflow

To objectively compare different sources of **Methyl 10-methylundecanoate**, a standardized analytical workflow is essential. The following diagram outlines the recommended steps for a comprehensive evaluation.

Workflow for Comparing Methyl 10-methylundecanoate Reference Standards

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Caption: A logical workflow for the procurement, analysis, and comparison of **Methyl 10-methylundecanoate** reference standards.

Experimental Protocols

The primary analytical technique for the characterization of fatty acid methyl esters (FAMEs) like **Methyl 10-methylundecanoate** is Gas Chromatography-Mass Spectrometry (GC-MS). This method allows for the separation, identification, and quantification of the main component and any potential impurities.

Protocol for GC-MS Analysis of **Methyl 10-methylundecanoate**

1. Objective: To determine the purity of **Methyl 10-methylundecanoate** and to identify and quantify any impurities.

2. Materials and Reagents:

- **Methyl 10-methylundecanoate** reference standard samples from different suppliers.
- High-purity solvent (e.g., hexane or ethyl acetate, GC grade).
- Internal standard (e.g., Methyl tridecanoate, if quantitative analysis is required).
- GC-MS instrument with a suitable capillary column.

3. Sample Preparation:

- Accurately weigh approximately 10 mg of the **Methyl 10-methylundecanoate** standard.
- Dissolve the standard in 10 mL of the chosen high-purity solvent in a volumetric flask to create a 1 mg/mL stock solution.
- If using an internal standard for quantification, add a known concentration to the stock solution.
- Prepare a series of dilutions from the stock solution for linearity checks if required.

4. GC-MS Instrumentation and Conditions:

Parameter	Recommended Setting
Gas Chromatograph	Agilent 7890B or equivalent
Column	DB-5ms (30 m x 0.25 mm ID, 0.25 μ m film thickness) or equivalent non-polar capillary column
Injector Temperature	250 °C
Injection Volume	1 μ L
Injection Mode	Split (e.g., 50:1)
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program	Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min
Mass Spectrometer	Agilent 5977A or equivalent
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	m/z 40-550
Solvent Delay	3-5 minutes

5. Data Analysis:

- Purity Assessment: Calculate the area percentage of the main peak (**Methyl 10-methylundecanoate**) relative to the total area of all peaks in the chromatogram.
- Impurity Identification: Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST). Potential impurities could include isomers, homologous fatty acid methyl esters, or residual reactants from synthesis.
- Quantification (optional): If an internal standard is used, create a calibration curve to quantify the absolute concentration of **Methyl 10-methylundecanoate** and any identified impurities.

Data Presentation and Comparison

To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured table.

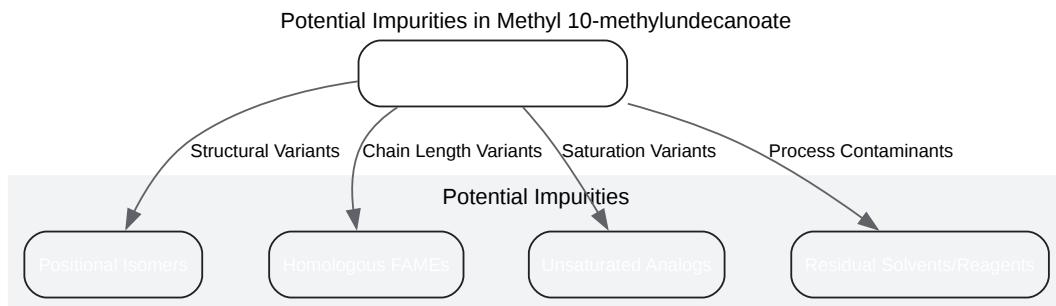
Supplier	Lot Number	Stated Purity (%)	Measured Purity (% Area)	Number of Impurities Detected	Major Impurity (Identity and % Area)
Supplier A					
Supplier B					
Supplier C					

Understanding Potential Impurities

The synthesis of branched-chain fatty acids can sometimes lead to the formation of related impurities. When analyzing the GC-MS data, it is crucial to look for:

- Positional Isomers: Methyl esters with the methyl branch at a different position on the undecanoate chain.
- Homologous FAMEs: Methyl esters of other fatty acids with different chain lengths (e.g., Methyl dodecanoate, Methyl decanoate).
- Unsaturated Analogs: Methyl esters with one or more double bonds in the fatty acid chain.
- Residual Solvents and Reagents: Traces of solvents or reactants used in the synthesis and purification process.

The following diagram illustrates the relationship between the target compound and potential impurities that should be considered during analysis.



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Caption: A diagram showing the relationship between the target compound and different classes of potential impurities.

By following this guide, researchers, scientists, and drug development professionals can make informed decisions when selecting a **Methyl 10-methylundecanoate** reference standard, ensuring the accuracy and reliability of their experimental results.

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